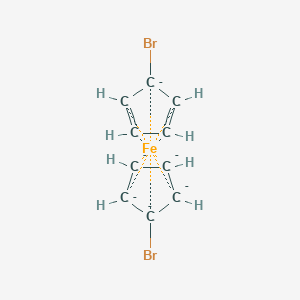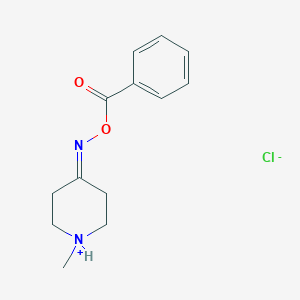
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride, also known as MPOH, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. MPOH has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various neurological disorders.
Wirkmechanismus
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride increases the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and contribute to the development of various diseases. 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride in lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes it a valuable tool for investigating the mechanisms of various neurological disorders, particularly Alzheimer's disease. However, 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride also has some limitations. It can be difficult to synthesize and purify, and it has a relatively short half-life, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride. One area of interest is in the development of new and more efficient synthesis methods. Another area of interest is in the identification of new applications for 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride in the treatment of various neurological and inflammatory disorders. Finally, there is a need for further research on the mechanisms of action of 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride, particularly in the context of its effects on reactive oxygen species and inflammation.
Synthesemethoden
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride is typically synthesized through a multi-step process involving the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with chloroacetyl chloride to form 1-chloro-4-methylpiperidine. This compound is then reacted with hydroxylamine hydrochloride to form 1-methylpiperidin-4-one oxime, which is subsequently reacted with phenyl isocyanate to form 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the study of Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of beta-amyloid plaques in the brain. 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has been shown to inhibit the formation of these plaques, suggesting that it may have therapeutic potential for treating Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1515-48-6 |
|---|---|
Produktname |
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride |
Molekularformel |
C13H17ClN2O2 |
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
[(1-methylpiperidin-1-ium-4-ylidene)amino] benzoate;chloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-15-9-7-12(8-10-15)14-17-13(16)11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |
InChI-Schlüssel |
VCIXNIGDLQPFIC-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCC(=NOC(=O)C2=CC=CC=C2)CC1.[Cl-] |
Kanonische SMILES |
C[NH+]1CCC(=NOC(=O)C2=CC=CC=C2)CC1.[Cl-] |
Synonyme |
1-METHYLPIPERIDIN-4-ONE PHENYLCARBONYL OXIME HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)
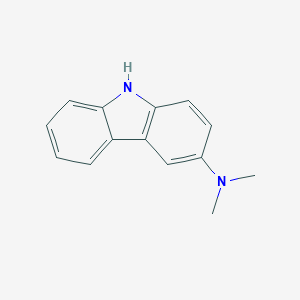
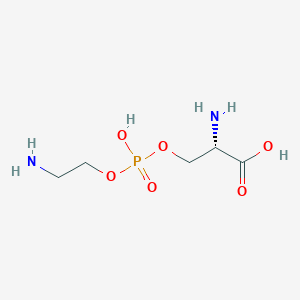
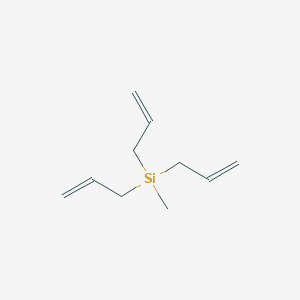
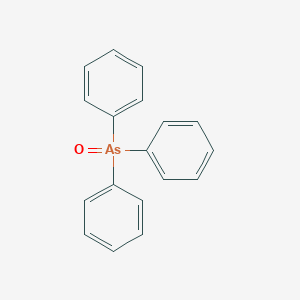
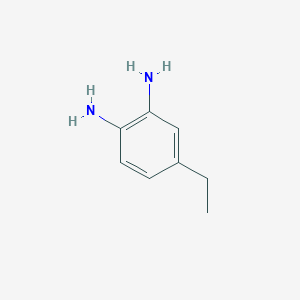
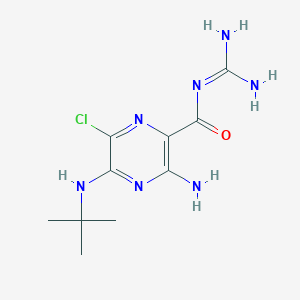
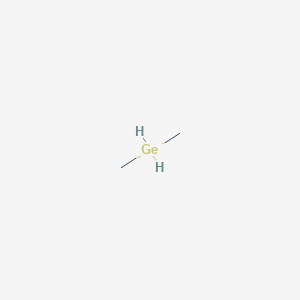

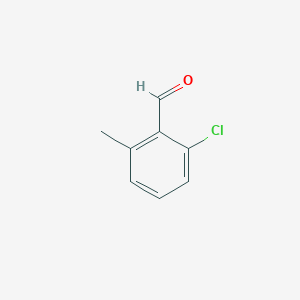
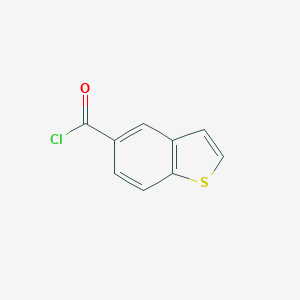
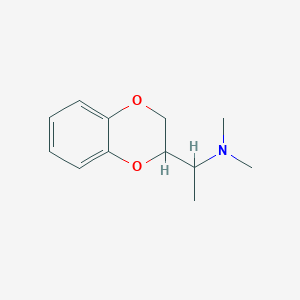
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)
